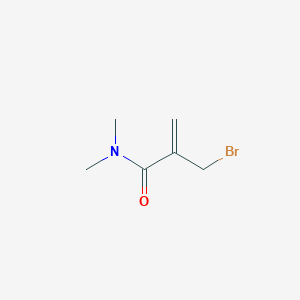
N,N-dimethyl-2-(bromomethyl)-acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(bromomethyl)-acrylamide is a useful research compound. Its molecular formula is C6H10BrNO and its molecular weight is 192.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
N,N-Dimethyl-2-(bromomethyl)-acrylamide can be synthesized through various methods, often involving the bromination of acrylamide derivatives. The synthesis typically requires careful control of reaction conditions to achieve high yields and purity.
Polymerization Methods
-
Atom Transfer Radical Polymerization (ATRP) :
- Studies have shown that this compound can be polymerized using ATRP techniques, allowing for the creation of well-defined polymers with controlled molecular weights. The choice of solvent, initiator, and ligand significantly influences the polymerization process. For example, polymerizations conducted in water at room temperature can achieve high monomer conversions within minutes .
-
Living Radical Polymerization :
- The compound can also serve as a chain-transfer agent in living radical polymerization processes, facilitating the synthesis of functionalized macromonomers. This method is particularly useful for generating polymers with specific end functionalities, enhancing their applicability in various fields .
Functionalized Polymers
This compound is instrumental in producing functionalized polymers, which are crucial for numerous applications:
- Biomedical Applications : The ability to create polymers with specific functionalities allows for their use in drug delivery systems and tissue engineering scaffolds.
- Adhesives and Sealants : Its properties make it suitable for use in adhesives and sealants, where strong bonding and flexibility are required.
- Water Treatment : Polymers synthesized from this compound can be utilized as flocculants or precipitants in water treatment processes .
Case Studies
-
Polymer Synthesis for Drug Delivery :
Research has demonstrated the use of this compound in developing drug delivery systems that respond to environmental stimuli. These systems can release therapeutic agents in a controlled manner, improving treatment efficacy. -
Development of Smart Materials :
Polymers derived from this compound have been investigated for their potential in creating smart materials that change properties in response to external stimuli (e.g., temperature or pH changes). Such materials have applications in sensors and actuators.
Q & A
Basic Questions
Q. What are the optimal synthetic conditions for N,N-dimethyl-2-(bromomethyl)-acrylamide to minimize unwanted byproducts?
- Methodological Answer : Control oxygen levels during synthesis to <1,000 ppm, as oxygen promotes side reactions like premature polymerization or oxidation. Use inert atmospheres (e.g., nitrogen) and reduce reaction temperatures to slow competing pathways. Lower reaction times further suppress byproduct formation (e.g., compound IV derivatives) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, masks, protective eyewear) to avoid dermal/ocular exposure. Ensure ventilation to prevent inhalation of vapors. Store under inert gas to avoid degradation. Toxicity data suggest potential carcinogenicity (Category 3) and reproductive risks (R63), warranting strict exposure controls .
Q. How can purity be assessed post-synthesis?
- Methodological Answer : Use LC-MS/MS or GC-MS after derivatization (e.g., bromination) for quantification. LC-MS/MS offers simplicity with 5–10 µg/kg detection limits, while GC-MS provides higher specificity for trace analysis. Validate results against reference standards .
Advanced Research Questions
Q. How does the bromomethyl group affect polymerization kinetics compared to other acrylamide derivatives?
- Methodological Answer : The bromomethyl group increases electrophilicity, accelerating crosslinking in radical polymerization. Monitor kinetics via NMR or GPC to compare propagation rates with non-brominated analogs (e.g., N,N-dimethylacrylamide). Kinetic studies should account for solvent polarity, as polar solvents stabilize transition states .
Q. What strategies resolve contradictions in reported reactivity with nucleophiles (e.g., amines, thiols)?
- Methodological Answer : Discrepancies arise from solvent choice and pH. In aprotic solvents (DMF, THF), the bromomethyl group undergoes SN2 substitution with amines. In aqueous buffers, thiols dominate via thioether formation. Use DFT calculations to model transition states and validate with experimental kinetic data .
Q. How can this compound be applied in stimuli-responsive drug delivery systems?
- Methodological Answer : Incorporate into pH-sensitive hydrogels by copolymerizing with ionic monomers (e.g., AMPS). The bromomethyl group enables post-functionalization with targeting ligands. Optimize swelling ratios and release profiles using rheology and UV-Vis spectroscopy .
Q. What role does it play in DNA-polymer conjugate synthesis?
- Methodological Answer : Use as a crosslinker to attach DNA via Michael addition to cysteine-terminated oligonucleotides. Control N/P ratios (nitrogen/phosphate) to balance binding efficiency and colloidal stability, characterized by gel electrophoresis and dynamic light scattering .
Q. Tables for Key Data
Propriétés
Formule moléculaire |
C6H10BrNO |
|---|---|
Poids moléculaire |
192.05 g/mol |
Nom IUPAC |
2-(bromomethyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C6H10BrNO/c1-5(4-7)6(9)8(2)3/h1,4H2,2-3H3 |
Clé InChI |
XUIWJKUHMHRTIU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C(=C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















